molecular formula C19H12BrNO2 B12485470 N-(2-bromophenyl)naphtho[2,1-b]furan-2-carboxamide

N-(2-bromophenyl)naphtho[2,1-b]furan-2-carboxamide

Cat. No.: B12485470
M. Wt: 366.2 g/mol
InChI Key: CUGAKSZAVSUSBV-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)naphtho[2,1-b]furan-2-carboxamide is a synthetic organic compound that belongs to the class of naphthofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a bromophenyl group attached to a naphthofuran core, which is further connected to a carboxamide group.

Properties

Molecular Formula

C19H12BrNO2

Molecular Weight

366.2 g/mol

IUPAC Name

N-(2-bromophenyl)benzo[e][1]benzofuran-2-carboxamide

InChI

InChI=1S/C19H12BrNO2/c20-15-7-3-4-8-16(15)21-19(22)18-11-14-13-6-2-1-5-12(13)9-10-17(14)23-18/h1-11H,(H,21,22)

InChI Key

CUGAKSZAVSUSBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NC4=CC=CC=C4Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)naphtho[2,1-b]furan-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve scaling up the above synthetic routes using continuous flow reactors and optimizing reaction conditions to improve yield and purity. The use of automated systems and high-throughput screening can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)naphtho[2,1-b]furan-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The naphthofuran core can be oxidized to form quinone derivatives.

    Reduction Reactions: The carboxamide group can be reduced to an amine under reducing conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar solvent.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents on the phenyl ring.

    Oxidation Reactions: Products include quinone derivatives of the naphthofuran core.

    Reduction Reactions: Products include amine derivatives of the original compound.

Scientific Research Applications

N-(2-bromophenyl)naphtho[2,1-b]furan-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)naphtho[2,1-b]furan-2-carboxamide involves its interaction with specific molecular targets. For example, as a melanin concentrating hormone receptor 1 antagonist, it binds to the receptor and inhibits its activity, thereby modulating feeding behavior and energy homeostasis . The exact molecular pathways involved may include the inhibition of G protein-coupled receptor signaling, leading to downstream effects on cellular metabolism and energy balance.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-bromophenyl)naphtho[2,1-b]furan-2-carboxamide is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and biological activity. Its ability to act as a melanin concentrating hormone receptor 1 antagonist sets it apart from other naphthofuran derivatives, making it a valuable compound for research in obesity and metabolic disorders .

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